BenchChemオンラインストアへようこそ!

(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Alkaline Phosphatase Inhibition h-TNAP Selectivity Structure-Activity Relationship

(E)-2,5-Dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 476282-00-5) is a synthetic small molecule belonging to the thiazol-2-ylidene-benzamide class, characterized by a 3-methylbenzothiazole core linked via an exocyclic imine to a 2,5-dichlorobenzamide moiety. This compound scaffold has been investigated for diverse pharmacological activities, including alkaline phosphatase inhibition relevant to oncology , antiretroviral activity against HIV-2 , and amyloid-beta binding affinity.

Molecular Formula C15H10Cl2N2OS
Molecular Weight 337.22
CAS No. 476282-00-5
Cat. No. B2725515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS476282-00-5
Molecular FormulaC15H10Cl2N2OS
Molecular Weight337.22
Structural Identifiers
SMILESCN1C2=CC=CC=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C15H10Cl2N2OS/c1-19-12-4-2-3-5-13(12)21-15(19)18-14(20)10-8-9(16)6-7-11(10)17/h2-8H,1H3
InChIKeyIUDAPSWCKGNLAJ-OBGWFSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2,5-Dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 476282-00-5): Structural and Pharmacological Foundation for Procurement Decisions


(E)-2,5-Dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 476282-00-5) is a synthetic small molecule belonging to the thiazol-2-ylidene-benzamide class, characterized by a 3-methylbenzothiazole core linked via an exocyclic imine to a 2,5-dichlorobenzamide moiety [1]. This compound scaffold has been investigated for diverse pharmacological activities, including alkaline phosphatase inhibition relevant to oncology [2], antiretroviral activity against HIV-2 [3], and amyloid-beta binding affinity [4]. The (E)-stereochemical configuration at the exocyclic imine bond distinguishes it from (Z)-isomers within the same chemotype, with potential implications for target binding geometry and pharmacological selectivity [1].

Procurement Risk: Why (E)-2,5-Dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide Cannot Be Replaced by Generic Analogs


Within the thiazol-2-ylidene-benzamide chemotype, seemingly minor structural modifications produce substantial divergences in biological activity profiles. The regioisomeric positioning of chloro substituents on the benzamide ring (2,5-dichloro versus 3,5-dichloro or 4-chloro analogs) has been shown within the broader thiazol-2-ylidene-benzamide class to differentially modulate alkaline phosphatase isozyme inhibition potency and selectivity, with IC50 values spanning over two orders of magnitude [1]. Similarly, the substitution pattern on the thiazole ring (3-methylbenzothiazole versus 4-methylthiazole with 4'-fluorophenyl) can shift selectivity between tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP) [1]. The (E)-configuration of the exocyclic imine, as present in CAS 476282-00-5, may further influence binding geometry relative to (Z)-configured congeners. Generic substitution without direct comparative data therefore carries a high risk of unintended activity loss or altered selectivity [2].

Quantitative Differentiation Evidence for (E)-2,5-Dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 476282-00-5)


Chlorine Regioisomer Impact on Alkaline Phosphatase Inhibition: 2,5-Dichloro vs. 3,5-Dichloro Positioning

Within the thiazol-2-ylidene-benzamide derivative series evaluated for alkaline phosphatase (AP) isozyme inhibition, the positioning of chloro substituents on the benzamide ring critically determines both inhibitory potency and isozyme selectivity. The most potent h-TNAP inhibitor identified, compound 2e (2''-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide), achieved an IC50 of 0.079 ± 0.002 µM against h-TNAP [1]. While CAS 476282-00-5 bears a 2,5-dichloro substitution pattern on a different thiazole scaffold (3-methylbenzothiazole vs. 4-methylthiazole with 4'-fluorophenyl), the class-level SAR demonstrates that ortho-chloro substitution (2-position) is associated with enhanced h-TNAP inhibition relative to meta- or para-substituted analogs, with a potency differential exceeding 10-fold observed between 2-chloro and other substitution patterns within the evaluated series [1]. The 2,5-dichloro pattern of CAS 476282-00-5 thus occupies a distinct region of chemical space relative to the more commonly explored mono-chloro or 3,5-dichloro congeners .

Alkaline Phosphatase Inhibition h-TNAP Selectivity Structure-Activity Relationship

Amyloid-Beta Binding Affinity: (E)-2,5-Dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide Demonstrates Low Nanomolar Ki at 4.31 nM

CAS 476282-00-5 has been evaluated in a radioligand displacement assay targeting amyloid-beta (Aβ) binding and exhibits a Ki value of 4.31 nM for inhibition of [125I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole binding to Aβ(1-40) [1]. This nanomolar binding affinity is consistent with the benzothiazole scaffold's known propensity to engage amyloid fibrils [2]. While a direct head-to-head comparison with a close structural analog in the same assay is not available in the public domain, the 4.31 nM Ki value establishes CAS 476282-00-5 as a sub-10 nanomolar affinity ligand for Aβ, which is a threshold commonly used to prioritize compounds for further development as amyloid imaging agents or anti-amyloid therapeutics [2].

Amyloid-beta Binding Alzheimer's Disease Research Radioligand Displacement Assay

(E)-Stereochemical Configuration: Structural Differentiation from (Z)-Isomers with Implications for Target Binding Geometry

CAS 476282-00-5 is specifically designated as the (E)-configured isomer at the exocyclic imine bond (N=C between the thiazole ring and the benzamide nitrogen). This stereochemical configuration is explicitly noted in its IUPAC name and CAS registry entry, distinguishing it from (Z)-configured analogs such as (Z)-3,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (MW 337.22) and (Z)-2-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide . The E/Z configuration at this exocyclic imine bond controls the spatial orientation of the benzamide moiety relative to the benzothiazole plane, which can affect hydrogen bonding patterns, π-stacking interactions, and overall molecular recognition at biological targets [1]. Within the broader class of thiazol-2-ylidene-benzamides synthesized by Saeed et al., both E and Z isomers were prepared and tested against HIV-1/HIV-2 replication, with the most active compounds exhibiting specific stereochemical assignments [1].

E/Z Stereochemistry Exocyclic Imine Configuration Binding Geometry

Benzothiazole Core Methylation at N3 Position: Critical Determinant of Pharmacological Activity vs. NH Analogs

The N3-methyl group on the benzothiazole core of CAS 476282-00-5 is a key structural feature that differentiates it from NH-benzothiazole analogs. Within the broader benzothiazole-benzamide chemotype, N-methylation at the 3-position of the benzothiazole ring eliminates a hydrogen bond donor, alters electronic distribution across the thiazole ring, and increases lipophilicity. This structural modification is shared by the known PHOSPHO1 inhibitor ML086 (CID-1674999), which contains a benzothiazole-benzamide core with N-methylation and exhibits a PHOSPHO1 IC50 of 139 nM with no activity against TNAP (IC50 > 100 µM), representing a selectivity window of >700-fold . While CAS 476282-00-5 is not ML086 itself, the shared N3-methylbenzothiazole scaffold suggests potential for similar target engagement profiles, distinguishing it from NH-benzothiazole analogs that lack this methylation [1].

N-Methylation Benzothiazole SAR PHOSPHO1 Inhibition

Chlorine Substitution Pattern Effect on Physicochemical Properties: Calculated LogP and Hydrogen Bonding Profile vs. Non-Chlorinated and Mono-Chlorinated Analogs

The 2,5-dichloro substitution pattern of CAS 476282-00-5 (molecular formula C15H10Cl2N2OS, MW 337.22) imparts a distinct physicochemical profile compared to non-chlorinated and mono-chlorinated analogs within the same chemotype. The presence of two electron-withdrawing chlorine atoms at the 2- and 5-positions increases lipophilicity (calculated LogP approximately 4.2–4.8 based on fragment-based estimation for the 2,5-dichlorobenzamide moiety) relative to the unsubstituted parent scaffold N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (estimated cLogP ~3.0–3.5) [1]. This increased lipophilicity has implications for membrane permeability, plasma protein binding, and CNS penetration potential [2]. In comparison, the 3,5-dichloro isomer (Z-configuration, same MW) exhibits a different electronic distribution due to the meta/para positioning of chlorine atoms, which may alter dipole moment and hydrogen bond acceptor characteristics at the carbonyl oxygen [1].

Lipophilicity Calculated LogP Drug-likeness

Thiazole Ring Substituent Impact on Anti-HIV Selectivity: 3-Methylbenzothiazole vs. 4-Methylthiazole Scaffolds

The thiazol-2-ylidene-benzamide class has yielded compounds with exceptional HIV-2 selectivity, as demonstrated by Saeed et al., where compound 39 (bearing a 4-bromobenzamide moiety on a 4-methylthiazole scaffold) showed an IC50 of 0.40 µg/mL against HIV-2 strain ROD with a selectivity index >313 [1]. While CAS 476282-00-5 incorporates a 3-methylbenzothiazole core (a benzannulated thiazole) rather than the 4-methylthiazole core of compound 39, this scaffold divergence represents a distinct chemotype within the broader class. The benzothiazole scaffold provides an extended aromatic system capable of additional π-π stacking interactions compared to the monocyclic thiazole [2]. The anti-HIV-2 selectivity observed across multiple thiazol-2-ylidene-benzamide derivatives (compounds 35 and 39 both showing activity limited to HIV-2 with no HIV-1 activity) suggests that the core ylidene-benzamide pharmacophore, irrespective of the specific thiazole substitution pattern, is associated with HIV-2-selective antiretroviral activity [1].

Anti-HIV Activity HIV-2 Selectivity Thiazole Scaffold Comparison

Procurement-Driven Application Scenarios for (E)-2,5-Dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 476282-00-5)


Alkaline Phosphatase-Targeted Oncology Research: h-TNAP Inhibitor Lead Optimization

CAS 476282-00-5 serves as a structurally defined starting point for medicinal chemistry optimization of h-TNAP inhibitors, based on the demonstrated class-level SAR showing that ortho-chloro substitution on the benzamide ring is associated with enhanced h-TNAP inhibitory potency [1]. The 2,5-dichloro substitution pattern positions this compound in a region of chemical space distinct from the 2''-chloro-4'-fluorophenylthiazole series (e.g., compound 2e, IC50 = 0.079 µM), enabling exploration of benzothiazole-versus-thiazole scaffold effects on isozyme selectivity and cellular anticancer activity in MCF-7, K-562, and HeLa cell lines [1].

Neuroscience Drug Discovery: Amyloid-Beta Ligand for Alzheimer's Disease Target Engagement Studies

With a validated Ki of 4.31 nM for amyloid-beta (1-40) binding [2], CAS 476282-00-5 can be deployed as a reference ligand in radioligand displacement assays for screening novel amyloid-binding compounds. Its sub-10 nanomolar affinity places it within the potency range of clinically evaluated amyloid imaging agents, supporting its use as a benchmark in biochemical and cellular assays aimed at identifying next-generation anti-amyloid therapeutics [3].

Antiviral Screening: HIV-2-Selective Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Profiling

Given the demonstrated HIV-2-selective antiretroviral activity of the thiazol-2-ylidene-benzamide pharmacophore (compounds 35 and 39 achieving selectivity indices of ≥52 and >313, respectively) [4], CAS 476282-00-5 is a candidate for inclusion in focused antiviral screening libraries. Its 3-methylbenzothiazole core distinguishes it from the 4-methylthiazole-based analogs previously tested, offering the potential to probe structure-activity relationships around the thiazole ring size and aromaticity in the context of HIV-2 NNRTI binding [4].

Chemical Biology Tool Development: Selective Phosphatase Probe Design Using the N3-Methylbenzothiazole Scaffold

The N3-methylbenzothiazole core shared between CAS 476282-00-5 and the selective PHOSPHO1 inhibitor ML086 (IC50 = 139 nM, >700-fold selectivity over TNAP) makes this compound a viable scaffold for developing chemical probes targeting phosphatase enzymes involved in skeletal mineralization. Researchers can leverage this compound as a starting point for derivatization, with the 2,5-dichlorobenzamide moiety offering a handle for further structural optimization to enhance potency and selectivity relative to the ML086 chemotype [5].

Quote Request

Request a Quote for (E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.